molecular formula C7H6N2O2 B139923 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile CAS No. 130747-60-3

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B139923
CAS No.: 130747-60-3
M. Wt: 150.13 g/mol
InChI Key: FBTBUFBHIVYSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6N2O2. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position, a carbonitrile group at the 3-position, and a keto group at the 6-position.

Scientific Research Applications

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:

Future Directions

The future directions of “2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile” and similar compounds seem to be focused on their potential applications in the pharmaceutical sector. The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxypyridine with a suitable nitrile source in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid, while reduction can produce 2-methoxy-6-hydroxy-1,6-dihydropyridine-3-carbonitrile .

Mechanism of Action

The mechanism of action of 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesCompared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research .

Properties

IUPAC Name

2-methoxy-6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-7-5(4-8)2-3-6(10)9-7/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTBUFBHIVYSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=O)N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475978
Record name 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130747-60-3
Record name 2-Methoxy-6-oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is significant about the revised mechanism for the synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile?

A1: The research challenges a previously proposed mechanism for the synthesis of the compound. The authors demonstrate that the reaction outcome, leading to different isomers of 6-alkoxy-2-hydroxy- or 2-alkoxy-6-hydroxy-3-cyano-pyridines, is highly dependent on the pH of the reaction medium []. This finding has implications for controlling the selectivity of the synthesis and obtaining the desired isomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.